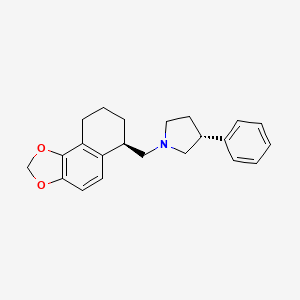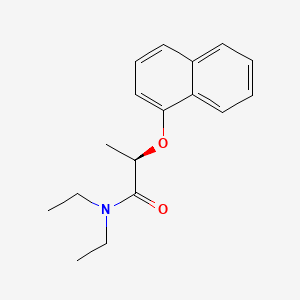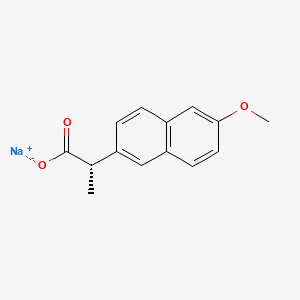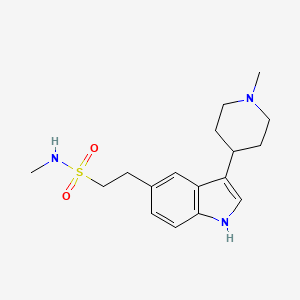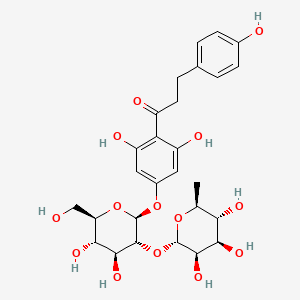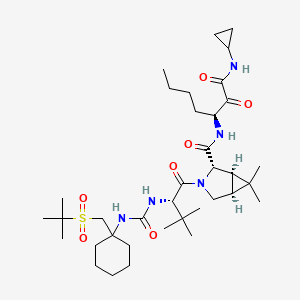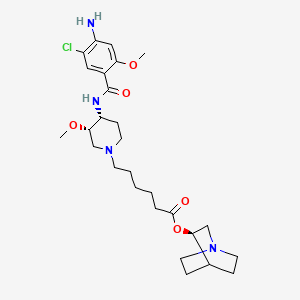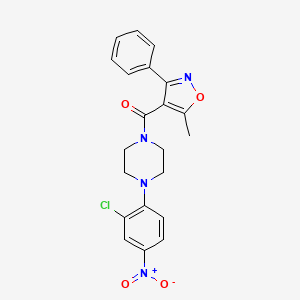
Nucleozin
Overview
Description
Nucleozin is a small molecule known for its potent antiviral activity, particularly against influenza A virus. It functions by targeting the nucleoprotein of the virus, causing its aggregation and thereby inhibiting viral replication. This compound has garnered significant attention due to its potential as a therapeutic agent in combating influenza infections .
Scientific Research Applications
Nucleozin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and modification of antiviral agents.
Biology: this compound is used to investigate the mechanisms of viral replication and the role of nucleoproteins in the influenza virus.
Medicine: Its potent antiviral activity makes it a candidate for developing new influenza treatments.
Industry: this compound and its derivatives are explored for their potential use in antiviral coatings and materials .
Mechanism of Action
Target of Action
Nucleozin primarily targets the viral ribonucleoprotein (RNP) of the Influenza A virus . The RNP is a complex of the viral genome, the nucleoprotein (NP), and the viral polymerase. It plays a crucial role in the replication and transcription of the viral genome .
Mode of Action
This compound acts as a potent antagonist of nucleoprotein accumulation in the nucleus . It inhibits the formation of higher-order NP oligomers by cross-linking two composition of NP . This interaction promotes the formation of nonfunctional aggregates . It also blocks the cytoplasmic trafficking of RNPs that had undergone nuclear export, promoting the formation of large perinuclear aggregates of RNPs along with cellular Rab11 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral replication cycle. By blocking the cytoplasmic trafficking of RNPs and promoting the formation of nonfunctional aggregates, this compound disrupts the viral RNA-induced NP oligomerization . This leads to a reduction in the production of infectious progeny .
Result of Action
The result of this compound’s action is a significant reduction in the production of infectious progeny. It achieves this by blocking the cytoplasmic trafficking of RNPs, leading to the formation of large perinuclear aggregates of RNPs along with cellular Rab11 . This effect leads to the production of much-reduced amounts of often markedly smaller virus particles .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Nucleozin plays a crucial role in biochemical reactions by interacting with the viral nucleoprotein, a key component in the replication of influenza A virus. The compound binds to the nucleoprotein, preventing its accumulation in the nucleus and thereby inhibiting viral replication . This compound’s interaction with the nucleoprotein is highly specific, making it an effective antiviral agent. Additionally, this compound has been shown to interact with other biomolecules involved in the viral life cycle, further enhancing its antiviral properties .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In infected cells, this compound disrupts the normal function of the viral nucleoprotein, leading to a halt in viral replication. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the inhibition of viral spread . This compound’s impact on cell function is primarily observed in cells infected with influenza A virus, where it effectively reduces viral load and prevents the progression of infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the viral nucleoprotein, which is essential for the replication of influenza A virus. By binding to the nucleoprotein, this compound prevents its accumulation in the nucleus, thereby inhibiting the formation of viral ribonucleoprotein complexes . This inhibition disrupts the viral replication process, leading to a reduction in viral load. Additionally, this compound has been shown to induce conformational changes in the nucleoprotein, further preventing its interaction with other viral components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antiviral activity for extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, with continued inhibition of viral replication observed even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse reactions . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antiviral activity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its antiviral activity. The compound is metabolized by cellular enzymes, leading to the formation of active metabolites that contribute to its antiviral properties . This compound’s interaction with metabolic pathways can affect metabolic flux and alter metabolite levels, further influencing its effectiveness as an antiviral agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are crucial for its antiviral activity. The compound’s distribution can affect its concentration at the site of infection, influencing its overall effectiveness .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within the cell, where it exerts its antiviral effects . Targeting signals and post-translational modifications guide this compound to the nucleus, where it interacts with the viral nucleoprotein. This precise localization is essential for this compound’s ability to inhibit viral replication and prevent the spread of infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nucleozin and its derivatives are typically synthesized through a series of chemical reactions involving piperazine and aromatic compounds. One common synthetic route involves the palladium-catalyzed coupling reaction. For instance, a series of this compound derivatives were synthesized by coupling piperazine with various aromatic rings .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Nucleozin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the aromatic ring, can yield a variety of this compound analogs with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and various halogenated aromatic compounds are employed in substitution reactions
Major Products: The major products formed from these reactions are typically this compound analogs with modified functional groups, which can exhibit different levels of antiviral activity .
Comparison with Similar Compounds
FA-2: A nucleozin analog that also targets the nucleoprotein but with different structural modifications.
Oseltamivir: A neuraminidase inhibitor used to treat influenza, but with a different mechanism of action.
Zanamivir: Another neuraminidase inhibitor with a similar function to oseltamivir .
Uniqueness: this compound is unique in its mechanism of action, as it directly targets the nucleoprotein of the influenza virus, causing its aggregation. This is distinct from neuraminidase inhibitors like oseltamivir and zanamivir, which inhibit a different viral enzyme. The ability of this compound to induce nucleoprotein aggregation makes it a valuable tool in antiviral research and potential therapeutic development .
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBJAPOSQSWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386481 | |
| Record name | Nucleozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341001-38-5 | |
| Record name | Nucleozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 341001-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


